[1,2,3]Triazolo[1,5-a]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
triazolo[1,5-a]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-5-6-7-3-1-2-4-11(7)10-9-6/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIVTFUZGSIQIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=NN2C=C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carboxylic Acid-Mediated Cyclization
Ethanol serves as the optimal solvent for reactions between 1-amino-2-imino-pyridines and carboxylic acids. Acetic acid acts both as a reactant and catalyst, with microwave irradiation (80–100°C, 15 min) achieving yields of 74–90%. The mechanism likely involves nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration and ring closure (Fig. 1).
Table 1: Reaction Conditions for Carboxylic Acid-Mediated Cyclization
| Precursor | Carboxylic Acid | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1-Amino-2-imino-3a | Acetic acid | EtOH | 100 | 74 |
| 3d | Benzoyl chloride | EtOH | 80 | 85 |
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency for triazolo[1,5-a]pyridine derivatives. A comparative study showed that microwave conditions (15 min, 80°C) outperformed conventional heating (3 h, reflux), improving yields by 15–20%. This method minimizes side reactions, particularly when using electron-deficient carboxylic acids like chloroacetates.
Optimization of Microwave Parameters
Key parameters include:
-
Power : 250 W, ensuring uniform heating without decomposition.
-
Solvent : Ethanol with 5 equivalents of acetic acid for acid-catalyzed cyclization.
-
Precursor ratio : 3.0 mmol of 1-amino-2-imino-pyridine to 4.0 mmol of carboxylic acid.
Table 2: Microwave vs. Conventional Heating
Alternative Substrates and Pathways
Reactions with Carbon Disulfide
Arylidene malononitriles and carbon disulfide offer an alternative route. For example, heating 1-amino-6-(triphenylphosphoranylideneamino)-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile with carbon disulfide in toluene (100°C, 3 h) yields thiol intermediates, which subsequently cyclize with aldehydes. Though developed for thiazolo-triazolo hybrids, this method could be adapted fortriazolo[1,5-a]pyridine-3-carbonitrile by omitting sulfur-containing reagents.
Aldehyde-Driven Cyclization
Benzaldehyde derivatives facilitate cyclization via Schiff base formation. Terephthalaldehyde reacts with 1-amino-2-imino-pyridines in a 2:1 molar ratio to produce bis-triazolopyridines, while a 1:1 ratio yields mono-adducts. This pathway highlights the role of aldehyde electrophilicity in directing regiochemistry.
Table 3: Aldehyde Substrate Scope
| Aldehyde | Product Type | Yield (%) |
|---|---|---|
| Benzaldehyde | Mono-triazolo | 82 |
| Terephthalaldehyde | Bis-triazolo | 78 |
| 4-Nitrobenzaldehyde | Nitro-substituted | 75 |
Mechanistic Insights and Regiochemical Control
The formation oftriazolo[1,5-a]pyridine-3-carbonitrile hinges on the interplay between precursor geometry and reaction conditions. Density functional theory (DFT) studies on analogous systems suggest that the amino group’s nucleophilicity and the imino moiety’s tautomerization dictate cyclization regioselectivity. Microwave irradiation likely stabilizes transition states, favoring the- over -isomer by reducing activation energy.
Chemical Reactions Analysis
Types of Reactions
[1,2,3]Triazolo[1,5-a]pyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield hydrogenated triazolopyridines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted triazolopyridines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like halogens and nucleophiles such as amines are frequently employed.
Major Products
The major products formed from these reactions include substituted triazolopyridines, hydrogenated derivatives, and various functionalized compounds depending on the reagents and conditions used .
Scientific Research Applications
Biological Activities
The biological activities of [1,2,3]triazolo[1,5-a]pyridine-3-carbonitrile include:
- Antimicrobial Activity : Compounds derived from this scaffold have demonstrated significant antibacterial and antifungal properties. For instance, derivatives have shown efficacy against various strains of bacteria and fungi .
- Anticancer Properties : Research indicates that certain derivatives exhibit selective inhibition of cancer cell lines by targeting specific kinases involved in tumor growth. The scaffold's ability to modulate signaling pathways makes it a candidate for anticancer drug development .
- Neuroprotective Effects : Some studies suggest potential applications in treating neurological disorders due to their ability to cross the blood-brain barrier and interact with neurotransmitter systems .
Applications in Medicinal Chemistry
The versatility of this compound is reflected in its applications in drug design:
Case Studies
Several studies highlight the potential of this compound derivatives:
- Case Study 1 : A derivative exhibited an IC50 value of 0.005 µM against c-Met kinases, demonstrating potent anticancer activity. This compound was selected for further preclinical development due to its selectivity and efficacy .
- Case Study 2 : Research on a series of triazolo-pyridine derivatives showed promising antifungal activity against Candida species with minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL .
Mechanism of Action
The mechanism of action of [1,2,3]Triazolo[1,5-a]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to participate in various biochemical interactions, making it a versatile tool in medicinal chemistry.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazolopyrimidine Derivatives
Triazolopyrimidines share structural similarities but differ in ring fusion and substituents. Key examples include:
Key Insights :
- Antimicrobial vs. Anticancer Activity: The pyridine-3-carbonitrile derivative (Compound 15) demonstrates antimicrobial efficacy, whereas thieno-fused analogs show weak anticancer activity, highlighting the impact of ring fusion (pyridine vs. thiophene) on target specificity .
Benzannulated Analogs
[1,2,3]Triazolo[1,5-a]quinoline (44), a benzannulated derivative, shares reactivity patterns with the pyridine analog but exhibits enhanced aromaticity and steric bulk.
Structural Isomers and Substituent Variations
- 8-Methyl[1,2,4]triazolo[1,5-a]pyridine : The methyl group at the 8-position reduces electrophilicity compared to the carbonitrile analog, likely diminishing reactivity in cross-coupling reactions .
- 3-((1-(5,7-Dimethyl-triazolo[1,5-a]pyrimidine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile : This hybrid structure (MW 364.4) combines triazolopyrimidine and pyrazine-carbonitrile moieties, demonstrating modular synthesis strategies for multitarget ligands .
Biological Activity
The compound [1,2,3]triazolo[1,5-a]pyridine-3-carbonitrile is part of a diverse class of heterocyclic compounds known for their extensive biological activities. This article explores the synthesis, biological activities, and potential therapeutic applications of this compound, drawing from various studies and research findings.
Synthesis
The synthesis of this compound typically involves reactions that facilitate the formation of the triazole and pyridine rings. One notable method includes the cyclization of 1-amino-2-carbonitriles with isothiocyanates, resulting in high yields of the desired product. This approach has been documented to yield derivatives with promising biological profiles .
Biological Activities
The biological activities of this compound and its derivatives encompass a wide range of pharmacological effects:
- Antimicrobial Activity : Several studies have reported that triazolo derivatives exhibit significant antimicrobial properties against various pathogens. For instance, compounds derived from triazolo[1,5-a]pyridines demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .
- Antitumor Activity : Research indicates that certain derivatives can inhibit cancer cell proliferation. A specific study highlighted that modifications to the triazole ring enhance cytotoxicity against human cancer cell lines .
- Antiviral Activity : Notably, some derivatives have shown potential against viral infections. For example, a derivative was found to disrupt protein-protein interactions critical for the replication of influenza viruses .
- Neuroprotective Effects : The neurotropic activity of triazolo-pyridine derivatives has also been explored. In animal models, these compounds exhibited anticonvulsant effects and provided protection against neurodegenerative conditions .
Case Studies
Several case studies illustrate the biological efficacy of this compound:
- Anticancer Activity : A derivative was tested against various cancer cell lines (e.g., HeLa and MCF-7). The study reported IC50 values indicating potent cytotoxicity (IC50 < 10 µM) in comparison to standard chemotherapeutics .
- Antiviral Efficacy : In a study focusing on influenza A virus polymerase inhibitors, compounds based on triazolo[1,5-a]pyridine were shown to inhibit viral replication effectively. The most promising compound displayed an EC50 value of 0.5 µM in plaque reduction assays .
- Neuroprotective Properties : In a series of neuropharmacological tests using pentylenetetrazole-induced seizures in rodents, certain triazolo derivatives demonstrated significant anticonvulsant activity comparable to established antiepileptic drugs .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for [1,2,3]Triazolo[1,5-a]pyridine-3-carbonitrile, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via cyclization reactions. For example, 2-(1,2,4-triazol-5-yl)acetonitrile reacts with activated methylene compounds (e.g., β-keto esters) under basic conditions. Sodium hydride (NaH) or butyllithium can serve as bases, with yields varying based on substituents and reaction time. For instance, using NaH with 3-bromo-3-phenyl-2-propenenitrile yields 5-amino-2,7-diphenyl derivatives (46% yield) . Optimization involves adjusting base strength, solvent (e.g., DMF), and temperature (80–150°C).
Q. How are structural modifications (e.g., amino or halogen substituents) introduced to enhance reactivity?
- Methodology : Functionalization occurs via nucleophilic substitution or cycloaddition. Halogen atoms at reactive positions (e.g., C5 or C7) enable further derivatization. For example, 6-bromo derivatives undergo sulfoxidation or coupling reactions, though dimerization may occur with iodinated analogs, requiring careful control of stoichiometry and catalysts . Characterization via / NMR and IR confirms substituent placement .
Advanced Research Questions
Q. How do structural differences (e.g., fused thieno vs. aryl groups) influence anticancer activity in vitro?
- Methodology : Thieno-fused derivatives (e.g., thieno[2,3-e]triazolopyrimidines) exhibit higher activity against renal cancer (UO-31 cell line, GP = 81.85%) compared to aryl-fused analogs like [1,2,3]triazolo[1,5-a]quinazolines. Activity is assessed via NCI protocols at 10 M, with growth percentage (GP) and selectivity indices guiding optimization. Structural rigidity and electronic effects from sulfur atoms may enhance target binding .
Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?
- Methodology : Compare substituent effects using SAR studies. For example, 5-amino derivatives show varied activity due to electron-withdrawing groups (e.g., CN) enhancing interactions with β-glucan synthase in antifungal assays . In anticancer screens, low mean growth values (<100%) may indicate cytostatic vs. cytotoxic effects, necessitating dose-response assays and target validation (e.g., enzyme inhibition studies) .
Q. How can regioselectivity challenges in cyclization or functionalization be addressed?
- Methodology : Regioselectivity is controlled by precursor design. For instance, using Gewald thiophenes or azides with specific directing groups (e.g., methoxy or halogens) ensures correct ring fusion. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) minimizes side reactions, while NaH promotes selective cyclization at C3 over C5 positions .
Q. What analytical techniques are critical for confirming tautomerism or isomerization in solution?
- Methodology : Dynamic NMR and X-ray crystallography identify equilibrium states. For example, 3-(2’-pyridyl) derivatives undergo ring-opening isomerization, detectable via NMR peak splitting in DMSO-d. Computational modeling (DFT) predicts stable tautomers, guiding synthetic routes to lock desired conformations .
Key Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
